

A Comparative Analysis of the Energetic Properties of 1,2,5-Oxadiazole Derivatives

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Compound of Interest

Compound Name: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

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The pursuit of advanced energetic materials with superior performance and enhanced safety characteristics is a central theme in modern chemistry. Among the various heterocyclic scaffolds explored, the 1,2,5-oxadiazole (furazan) ring has garnered significant attention due to its high heat of formation, density, and contribution to a favorable oxygen balance in energetic compounds.[1][2] This guide provides a comparative study of the energetic properties of several 1,2,5-oxadiazole derivatives, offering a valuable resource for researchers and professionals in drug development and materials science.

Comparative Energetic Properties

The following table summarizes the key energetic properties of selected 1,2,5-oxadiazole derivatives, providing a clear comparison of their performance. The data has been compiled from various experimental and computational studies.

Compound	Abbreviation	Density (g·cm ⁻³)	Detonation Velocity (vD) (m·s ⁻¹)	Detonation Pressure (P) (GPa)	Impact Sensitivity (IS) (J)	Friction Sensitivity (FS) (N)
3,4-Bis(nitramino)-furazan	DNTF	1.899	-	-	< 1	< 5
Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan	4	1.66	-	-	-	-
3,3'-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4'-azofuroxan	6	-	-	-	-	-
[3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate	8	-	7,809	27.2	> 35	> 360
Hydrazinium salt of [3-(4-nitroamino-	11	1.821	8,822	35.1	40	> 360

1,2,5-
oxadiazol-
3-yl)-1,2,4-
oxadiazol-
5-yl]-
methylene
nitrate

3-
nitramino-
4-(5-
methyl-
1,2,4-
oxadiazol-
3-
yl)furazan

-	1.65	7,810	-	37.8	> 360
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3,3-
bis(fluorodi
nitromethyl
)difurazany
l ether

FOF-13	1.91	8497	-	14	64%
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Data sourced from multiple references.[1][3][4]

Experimental Protocols

The determination of the energetic properties of these materials relies on a suite of standardized experimental and computational methods.

1. Density Measurement: The crystal densities of the compounds are typically determined by single-crystal X-ray diffraction. This technique provides highly accurate measurements of the unit cell dimensions and the arrangement of molecules within the crystal lattice, from which the density can be calculated.[5]

2. Detonation Performance Calculation: The detonation velocity (vD) and detonation pressure (P) are key indicators of an energetic material's performance. These properties are often predicted using specialized software like EXPLO5, based on the calculated heats of formation

and densities.[5] Isodesmic reactions are also employed in computational chemistry to accurately calculate the heats of formation.[6]

3. Sensitivity Testing: The sensitivity of energetic materials to external stimuli such as impact and friction is a critical safety parameter. These properties are experimentally determined using standardized methods:

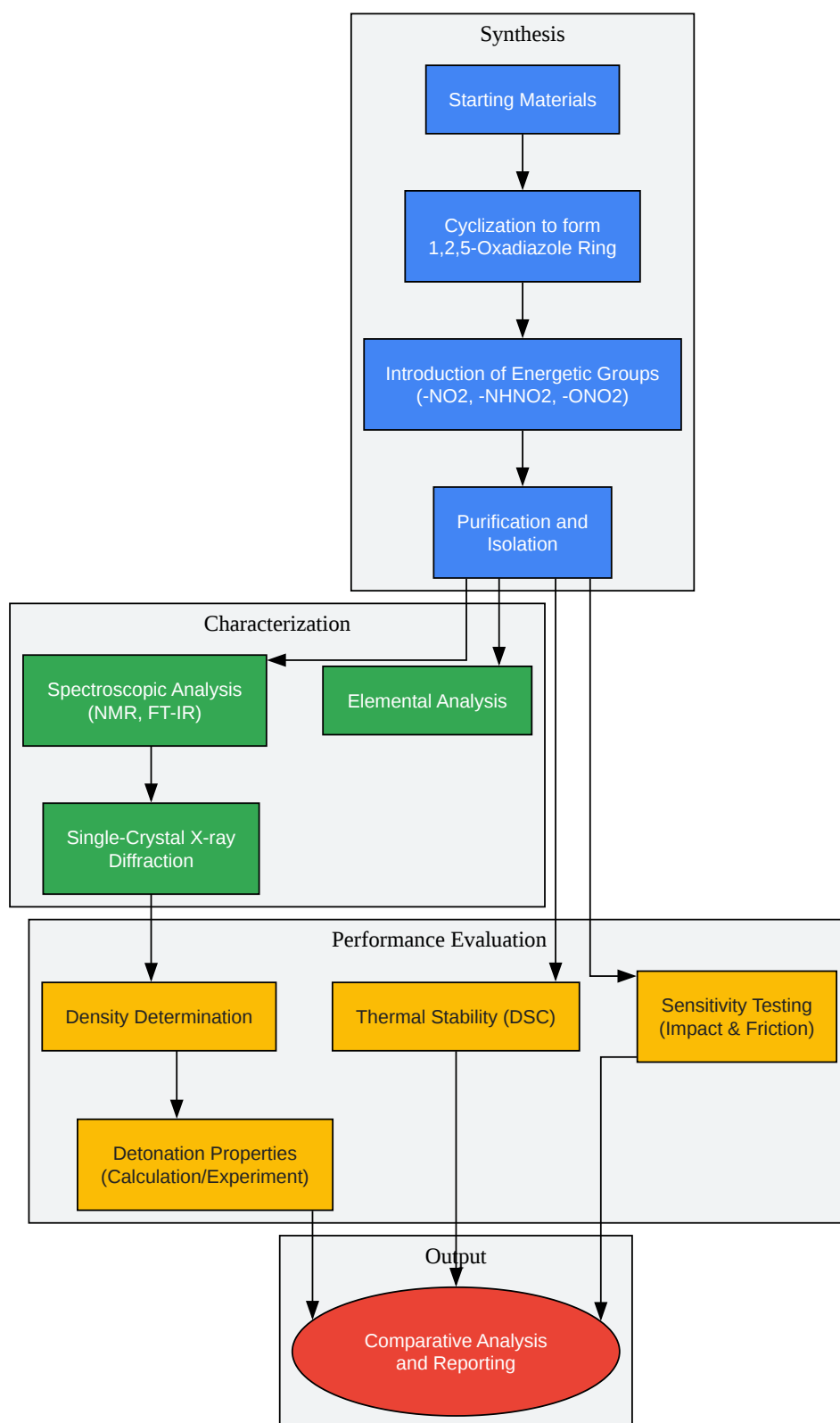
- Impact Sensitivity (IS): The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus is used to determine the impact sensitivity. The test involves subjecting a sample of the material to the impact of a falling weight from varying heights. The IS value is the minimum energy at which an explosion occurs.[5]
- Friction Sensitivity (FS): The BAM friction apparatus is used to assess the sensitivity to friction. The test involves subjecting the material to friction between a porcelain peg and a porcelain plate under a specified load. The FS value is the load at which an explosion or decomposition occurs.[5]

4. Structural Characterization: The molecular structures of the synthesized compounds and their intermediates are confirmed using a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C)
- Fourier-Transform Infrared (FT-IR) Spectroscopy
- Elemental Analysis[5][7]

General Experimental Workflow

The synthesis and characterization of 1,2,5-oxadiazole-based energetic materials typically follow a multi-step process, as illustrated in the workflow diagram below. This process begins with the synthesis of the core heterocyclic structure, followed by the introduction of energetic functional groups and subsequent characterization to determine its properties.



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